molecular formula C18H21N3O5S B2990935 6-(oxan-4-yloxy)-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide CAS No. 1903914-86-2

6-(oxan-4-yloxy)-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide

Cat. No.: B2990935
CAS No.: 1903914-86-2
M. Wt: 391.44
InChI Key: GLZZDTSISHUAEU-UHFFFAOYSA-N
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Description

6-(oxan-4-yloxy)-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a pyridine ring substituted with an oxan-4-yloxy group and a sulfamoylphenylmethyl group, making it a versatile molecule for chemical modifications and functional studies.

Scientific Research Applications

6-(oxan-4-yloxy)-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors in the human body.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can serve as a probe for studying biological pathways and interactions at the molecular level.

    Industrial Applications: It can be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(oxan-4-yloxy)-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyridine Core: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Oxan-4-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with oxan-4-ol, often facilitated by a base such as potassium carbonate.

    Attachment of the Sulfamoylphenylmethyl Group: The final step includes the coupling of the sulfamoylphenylmethyl group to the pyridine ring, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(oxan-4-yloxy)-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine ring or the oxan-4-yloxy group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of pyridine-3-carboxamide derivatives with reduced functional groups.

    Substitution: Formation of various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 6-(oxan-4-yloxy)-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide: This compound has a similar structure but with a chlorine atom at the 5-position of the pyridine ring.

    6-(oxan-4-yloxy)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide: This compound has a methyl group instead of a sulfamoyl group on the phenyl ring.

Uniqueness

6-(oxan-4-yloxy)-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide is unique due to the presence of the sulfamoyl group, which can enhance its solubility and binding affinity to specific molecular targets. This makes it a valuable compound for drug design and other scientific applications.

Properties

IUPAC Name

6-(oxan-4-yloxy)-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c19-27(23,24)16-4-1-13(2-5-16)11-21-18(22)14-3-6-17(20-12-14)26-15-7-9-25-10-8-15/h1-6,12,15H,7-11H2,(H,21,22)(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZZDTSISHUAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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